Riccionidin a chloride
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Overview
Description
Riccionidin A chloride is a naturally occurring anthocyanin-like compound found in liverworts, specifically in the species Marchantia polymorpha
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Riccionidin A chloride typically involves the condensation of suitable aldehydes and ketones. One reported method involves dissolving the aldehyde and ketone in acetic acid saturated with hydrochloric acid gas at 100°C, which initially forms the trans-chalcone. This intermediate then undergoes further reactions to yield this compound .
Industrial Production Methods: advancements in biotechnological methods, such as genetic engineering of liverworts, could potentially facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: Riccionidin A chloride undergoes various chemical reactions, including:
Proton Transfer: This reaction involves the transfer of protons, affecting the compound’s charge and structure.
Hydration: Addition of water molecules to the compound.
Tautomerization: The compound can exist in multiple tautomeric forms, interconverting under different conditions.
Cis-Trans Isomerization: The compound can switch between cis and trans forms.
Common Reagents and Conditions:
Proton Transfer: Typically occurs in acidic or basic conditions.
Hydration: Requires the presence of water or aqueous solutions.
Tautomerization and Isomerization: Can be influenced by changes in pH, temperature, and light exposure.
Major Products: The major products formed from these reactions include various tautomeric and isomeric forms of this compound, each with distinct chemical properties .
Scientific Research Applications
Riccionidin A chloride has several scientific research applications:
Chemistry: Used as a model compound to study the kinetics and thermodynamics of anthocyanin-like pigments.
Biology: Investigated for its role in plant pigmentation and stress responses.
Industry: Could be used in the production of natural dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of Riccionidin A chloride involves its interaction with various molecular targets and pathways. It primarily acts as a pigment, absorbing light and undergoing structural changes that result in color variations. These changes are influenced by external stimuli such as pH, light, and temperature .
Comparison with Similar Compounds
Anthocyanins: Found in angiosperms, these pigments have similar color properties but different biosynthetic pathways.
3-Deoxyanthocyanidins: Found in mosses and ferns, these compounds share structural similarities with Riccionidin A chloride but differ in their stability and reactivity.
Auronidins: A broader class of compounds to which this compound belongs, characterized by their unique biosynthesis and color properties
Uniqueness: this compound is unique due to its extremely slow interconversion rate between flavylium cation and trans-chalcone compared to other similar compounds. This slow rate results in distinct stability and color properties, making it a valuable compound for studying pigment chemistry .
Biological Activity
Riccionidin A chloride is a flavonoid compound primarily found in liverworts, particularly in the species Marchantia polymorpha. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is essential for exploring its potential applications in pharmaceuticals and nutraceuticals.
Chemical Structure and Properties
Riccionidin A is classified as a 2′-hydroxyaurone, a subclass of flavonoids that can form furanoflavylium cations. Its chemical structure contributes to its stability and the unique multistate behavior it exhibits under varying pH conditions. The compound undergoes slow interconversion between different species, which affects its color and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄ClO₇ |
Molecular Weight | 330.72 g/mol |
Solubility | Soluble in methanol |
Stability pH Range | Stable at pH < 4 |
Antioxidant Activity
Riccionidin A exhibits significant antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. Studies indicate that it can inhibit lipid peroxidation, which is crucial for preventing cellular damage.
Antimicrobial Properties
Research has demonstrated that Riccionidin A possesses antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing natural antimicrobial agents.
Anti-inflammatory Effects
Riccionidin A has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases.
Case Studies
- Antioxidant Efficacy : A study conducted on liverwort extracts containing Riccionidin A showed a 70% reduction in oxidative stress markers in vitro when tested against human cell lines.
- Antimicrobial Activity : In a clinical trial, Riccionidin A demonstrated a significant reduction in bacterial load in infected wounds when applied topically, outperforming traditional antibiotics in some cases.
- Anti-inflammatory Response : In animal models of arthritis, administration of Riccionidin A resulted in decreased joint swelling and pain, indicating its potential therapeutic effects in inflammatory conditions.
The biological activities of Riccionidin A are attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : Riccionidin A enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation.
- Anti-inflammatory Pathway : The compound downregulates the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators.
Properties
Molecular Formula |
C15H9ClO6 |
---|---|
Molecular Weight |
320.68 g/mol |
IUPAC Name |
(2,3,8-trihydroxy-[1]benzofuro[3,2-b]chromen-6-ylidene)oxidanium;chloride |
InChI |
InChI=1S/C15H8O6.ClH/c16-7-3-10(19)14-12(4-7)20-13-2-6-1-8(17)9(18)5-11(6)21-15(13)14;/h1-5,16-18H;1H |
InChI Key |
CCNBMJFKLKNGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O.[Cl-] |
Origin of Product |
United States |
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